molecular formula C14H12N2O4 B1624373 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 219763-81-2

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No. B1624373
M. Wt: 272.26 g/mol
InChI Key: LTZACGNRKOUJKO-UHFFFAOYSA-N
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Description

The compound “4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile” is approximately planar, with a dihedral angle of 6.48 (4)° between the amino-methyl-ene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40 (4)° between amino-methyl-ene unit and the phenyl-ene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar structure with a dihedral angle of 6.48 (4)° between the amino-methyl-ene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40 (4)° between amino-methyl-ene unit and the phenyl-ene ring .


Physical And Chemical Properties Analysis

The compound “4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile” has a molecular weight of 257.24 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the resources.

Scientific Research Applications

1. Analytical Chemistry Applications

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products (AGEs) such as MG-H1, MG-H2, and others. These AGEs are implicated in complications of diabetes and neurodegenerative diseases. MG can be quantified in biological samples using HPLC or GC methods with preliminary derivatization into more stable derivatives suitable for MS determination, using diamino derivatives of benzene and naphthalene (Nemet, Varga-Defterdarović, & Turk, 2006).

2. Study of Excited States in Molecular Dynamics

A study on the nature of low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) provided insights into the excited state structures and interpretations of transient IR and Raman measurements, revealing evidence for electronic decoupling of the phenyl and dimethyl-amino moiety (Köhn & Hättig, 2004).

3. Antimicrobial Research

A study synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives with sulfonamide moiety. These compounds exhibited significant antibacterial and antifungal activity, suggesting potential applications in antimicrobial research (Ghorab, Soliman, Alsaid, & Askar, 2017).

4. Organic Chemistry and Catalysis

The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile led to the discovery of a new α-amino lithium imide, providing insights into the cyclotrimerization process of benzonitrile moieties. This has implications for organic synthesis and catalysis (Davies, Raithby, Shields, Snaith, & Wheatley, 1997).

5. Pharmaceutical Research

A study developed N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, evaluating their anti-inflammatory activities. The findings suggested potential applications in developing new anti-inflammatory drugs (Li, Zhao, Tang, Wang, Zhang, & Peng, 2008).

properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2)19-12(17)11(13(18)20-14)8-16-10-5-3-9(7-15)4-6-10/h3-6,8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZACGNRKOUJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)C#N)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470747
Record name 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

CAS RN

219763-81-2
Record name 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-aminobenzonitrile (2.00 g), Meldrum's acid (2.56 g), ethyl orthoformate (2.76 g) and ethanol (10 ml) was heated at 120° C. (bath temperature) to evaporate the ethanol. Ethyl acetate was added to the obtained orange solid. The solid was pulverized, collected by filtration and washed with ethyl acetate to give the object compound (3.28 g) as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-aminobenzonitrile (12.5 g, 0.106 mol), 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid) (18.3 g, 0.127 mol) and triethyl orthoformate (16 ml) in ethanol (100 ml) was refluxed for 3 hours. After cooling to room temperature the product was filtered, washed with cold ethanol and air dried to afford an off-white solid (27.9 g, 97%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods III

Procedure details

A mixture of 4-amino-benzonitrile (12.5 g, 0.106 mol), 2,2-dimethyl-[1,3]dioxane-4,6-dione (18.3 g, 0.127 mol) and trimethylorthoformate (16 ml) in ethanol (100 ml) was refluxed for 3 hours. After cooling the solid was filtered off, washed with ethanol and air dried. The product was obtained as an off-white solid (27.9 g, 97%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
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